molecular formula C6H3ClFNO2 B1589077 3-Chloro-5-fluoroisonicotinic acid CAS No. 514798-03-9

3-Chloro-5-fluoroisonicotinic acid

Cat. No. B1589077
M. Wt: 175.54 g/mol
InChI Key: APKYTXKVPCYUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-fluoroisonicotinic acid is a heterocyclic aromatic organic compound . It belongs to the class of isonicotinic acids and is characterized by a five-membered ring containing one nitrogen atom in the ring, which is attached to two carbon atoms and two heteroatoms (chlorine and fluorine).


Molecular Structure Analysis

The molecular formula of 3-Chloro-5-fluoroisonicotinic acid is C6H3ClFNO2 . The InChI code for this compound is 1S/C6H3ClFNO2/c7-3-1-9-2-4 (8)5 (3)6 (10)11/h1-2H, (H,10,11) .


Physical And Chemical Properties Analysis

3-Chloro-5-fluoroisonicotinic acid is a solid at room temperature . It has a molecular weight of 175.55 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Application 1: Chiral Stationary Phase for Multi-mode HPLC

  • Summary of the Application : 3-Chloro-5-fluoroisonicotinic acid has been used in the synthesis of a new type of β-cyclodextrin-bonded chiral stationary phase (CSP), partially substituted 3-chloro-5-methylphenylcarbamate-(3-(2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles (35CMP-CD-HPS). This CSP has been applied in High Performance Liquid Chromatography (HPLC) under normal-phase, reversed-phase and polar organic mobile phase conditions .
  • Methods of Application or Experimental Procedures : The new stationary phase 35CMP-CD-HPS was characterized by means of elementary analysis and Fourier transformation infrared spectroscopy. The chromatographic performance of 35CMP-CD-HPS-packed column was evaluated by separating positional isomers of disubstituted nitrophenol and nitroaniline and enantiomers of some chiral drug compounds .
  • Results or Outcomes : The results showed that 35CMP-CD-HPS exhibited excellent separation selectivity for the aromatic positional isomers and the enantiomers of a wide range of chiral drug compounds .

Application 2: Fluorinated Metal–Organic Frameworks (F-MOFs)

  • Summary of the Application : 3-Chloro-5-fluoroisonicotinic acid can be used in the synthesis of fluorinated metal–organic frameworks (F-MOFs). F-MOFs are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities .
  • Methods of Application or Experimental Procedures : The synthesis of F-MOFs involves the use of fluorinated metallic or semi-metallic anionic clusters or fluorinated organic linkers, or both. The nature of a covalent C–F bond in terms of length, charge separation, and dipole moment sensibly differs from that of a partly ionic M–F (M = metal) one, so the two classes of materials have different properties and find various application fields .
  • Results or Outcomes : The study shows how the insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules. The compounds can find application in gas sorption and separation .

Application 3: Carbon Dioxide Capture and Storage (CCS)

  • Summary of the Application : 3-Chloro-5-fluoroisonicotinic acid can be used in the synthesis of fluorinated metal–organic frameworks (F-MOFs) which have applications in Carbon Dioxide Capture and Storage (CCS). CCS is a method used to reduce the amount of carbon dioxide in the atmosphere, thereby mitigating the effects of global warming .
  • Methods of Application or Experimental Procedures : The synthesis of F-MOFs involves the use of fluorinated metallic or semi-metallic anionic clusters or fluorinated organic linkers, or both. These F-MOFs can capture carbon dioxide from the atmosphere or from industrial emissions .
  • Results or Outcomes : The study shows that the insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules. The compounds can find application in carbon dioxide capture and storage .

Safety And Hazards

The compound is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-chloro-5-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKYTXKVPCYUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450020
Record name 3-Chloro-5-fluoroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoroisonicotinic acid

CAS RN

514798-03-9
Record name 3-Chloro-5-fluoroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-fluoroisonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-fluoroisonicotinic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-fluoroisonicotinic acid
Reactant of Route 3
3-Chloro-5-fluoroisonicotinic acid
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-fluoroisonicotinic acid
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-fluoroisonicotinic acid
Reactant of Route 6
3-Chloro-5-fluoroisonicotinic acid

Citations

For This Compound
1
Citations
SMA Faria - 2020 - repositorium.sdum.uminho.pt
Nowadays, the products deriving from the biotechnology industry have become quite valu able in the world market. Hence, it is highly advantageous to find out how the prices of the …
Number of citations: 2 repositorium.sdum.uminho.pt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.